sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane

Description

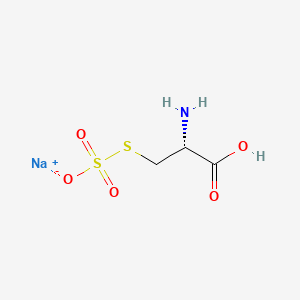

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane is a sodium salt of a structurally complex organic molecule featuring an (2R)-configured amino group, hydroxyl, oxo, and sulfonatosulfanyl moieties.

Properties

Molecular Formula |

C3H6NNaO5S2 |

|---|---|

Molecular Weight |

223.2 g/mol |

IUPAC Name |

sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |

InChI Key |

DQFVBELGDROGDO-DKWTVANSSA-M |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane typically involves multiple steps. One common method includes the reaction of a suitable amino acid derivative with a sulfonating agent under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization or chromatography to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the yield and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which sodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

- Contains an allyl sulfonate group (–CH₂–C(CH₂)═CH–SO₃⁻) without amino or hydroxyl substituents.

- Simpler structure compared to the target compound, lacking stereochemical complexity.

Physicochemical Properties :

- High water solubility typical of sodium sulfonates.

- Likely stable under ambient conditions but may polymerize due to the unsaturated allyl group .

Copper-Arginine Sulfate Complexes ()

Structural Features :

- Coordination polymers with arginine (a chiral amino acid) and sulfate ligands, e.g., {[Cu(μ-L-Arg)₂(H₂O)]SO₄·5H₂O}n.

- Feature amino and sulfonate groups but in a coordination framework, unlike the ionic sodium sulfonate structure of the target compound.

Crystallographic Data :

- Unit cell parameters (e.g., a = 10.7618 Å, b = 14.129 Å for Compound 2) and R-values (e.g., R = 0.0885) highlight dense packing and hydrogen-bonding networks .

- The target compound’s crystallinity may differ due to its distinct functional groups and lack of metal coordination.

(2R)-Octyl-alpha-hydroxyglutarate-¹³C₅ Sodium

Structural Features :

- Sodium salt of a branched ester with a hydroxyglutarate backbone and isotopic labeling (¹³C₅).

- Shares sodium as a counterion but lacks sulfonate or amino groups.

Handling and Stability :

- Requires cold storage and has a short shelf life, suggesting sensitivity to hydrolysis or thermal degradation .

- The target compound’s stability may vary due to its sulfonatosulfanyl group, which could enhance oxidation resistance.

Solubility and Reactivity

- Sodium Sulfonates : Generally exhibit high water solubility due to ionic dissociation (e.g., Sodium 2-methylprop-2-ene-1-sulphonate ).

- Amino Sulfonates: The target compound’s amino and hydroxyl groups may enable hydrogen bonding, affecting solubility and crystallinity compared to non-functionalized sulfonates.

Research and Regulatory Considerations

- Regulatory Status : Sodium sulfonates like the target compound may fall under OSHA hazard communication standards if irritant properties are confirmed, similar to (1R,2R)-1,2-diphenylethylenediamine derivatives .

- Ecological Impact : Sulfonates are often flagged for persistence; disposal of the target compound should follow approved waste protocols to prevent environmental release .

Biological Activity

Sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane, also known as sodium 2-amino-3-sulfosulfanylpropanoate, is a compound with significant biological relevance. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane is C3H7NO5S2Na. It features a sulfonate group, which contributes to its solubility in water and potential interactions in biological systems.

Sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane exhibits several mechanisms of action:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

- Modulation of Enzyme Activity : It can influence various enzymes involved in metabolic pathways, particularly those related to sulfur metabolism.

Biological Activity Overview

The biological activity of sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane can be summarized as follows:

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Enzyme Modulation | Alters the activity of enzymes involved in sulfur metabolism. |

| Cytotoxicity | Exhibits cytotoxic effects on specific cancer cell lines. |

| Neuroprotective Effects | Provides protection against neurotoxic agents in vitro. |

Case Studies

Several studies have investigated the biological effects of sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane:

- Cytotoxicity in Cancer Cells : A study demonstrated that this compound reduced cell viability in human cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was attributed to induction of apoptosis via mitochondrial pathways.

- Neuroprotection : Research indicated that sodium (2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane could protect neuronal cells from damage induced by oxidative stressors. This effect was linked to the upregulation of antioxidant enzymes.

- Metabolic Regulation : In animal models, supplementation with this compound led to improved metabolic profiles, including enhanced glucose tolerance and reduced lipid peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.